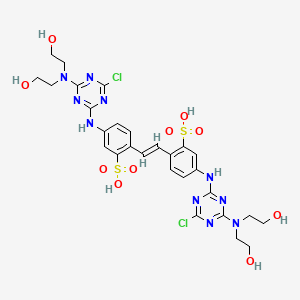
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is an organic compound that belongs to the class of triazine derivatives. It is known for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products. This compound is particularly valued for its ability to release formaldehyde, which acts as an antimicrobial agent, making it effective in preventing the growth of microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of cyanuric acid with formaldehyde under basic conditions. The reaction typically involves the following steps:
- Dissolving cyanuric acid in an aqueous solution.
- Adding formaldehyde to the solution.
- Adjusting the pH to a basic level using a suitable base such as sodium hydroxide.
- Allowing the reaction to proceed at a controlled temperature until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid or other oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to antimicrobial activity and the development of new preservatives.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Mecanismo De Acción
The primary mechanism of action of 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by denaturing proteins and nucleic acids in microorganisms, thereby inhibiting their growth and proliferation. This compound’s ability to release formaldehyde in a controlled manner makes it effective as a long-lasting preservative .
Comparación Con Compuestos Similares
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
DMDM hydantoin: A compound with similar antimicrobial properties, also used as a preservative in various products.
Sodium hydroxymethylglycinate: Another formaldehyde releaser with applications in cosmetics and personal care items.
Uniqueness
1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific triazine structure, which provides distinct chemical properties and reactivity compared to other formaldehyde-releasing compounds. Its ability to release formaldehyde in a controlled manner makes it particularly valuable in applications where long-term antimicrobial activity is required.
Propiedades
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O5/c9-1-7-3(11)6-4(12)8(2-10)5(7)13/h9-10H,1-2H2,(H,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNDJVGQHDRUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)NC(=O)N(C1=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499338 |
Source


|
| Record name | 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35994-28-6 |
Source


|
| Record name | 1,3-Bis(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
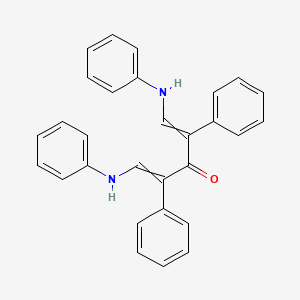
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
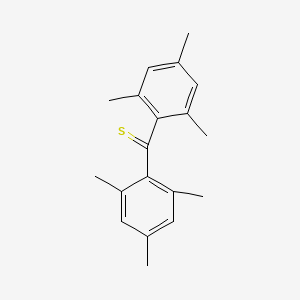
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
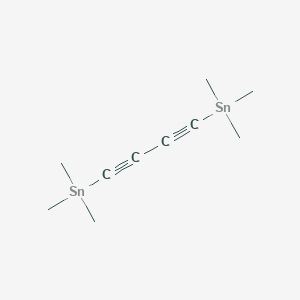
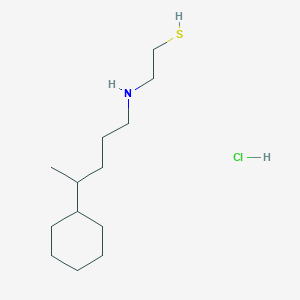
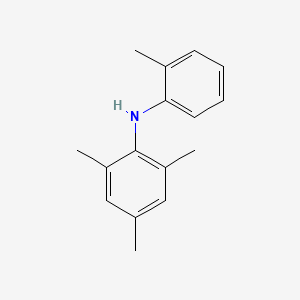

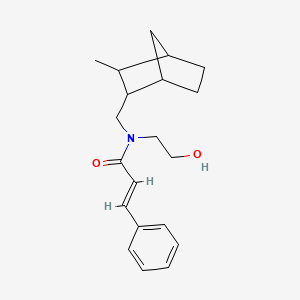

![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
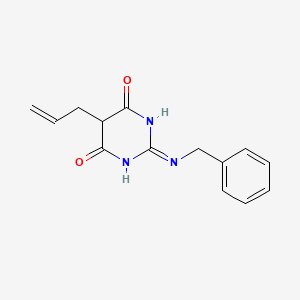
![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
